Guanidine,N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)-

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

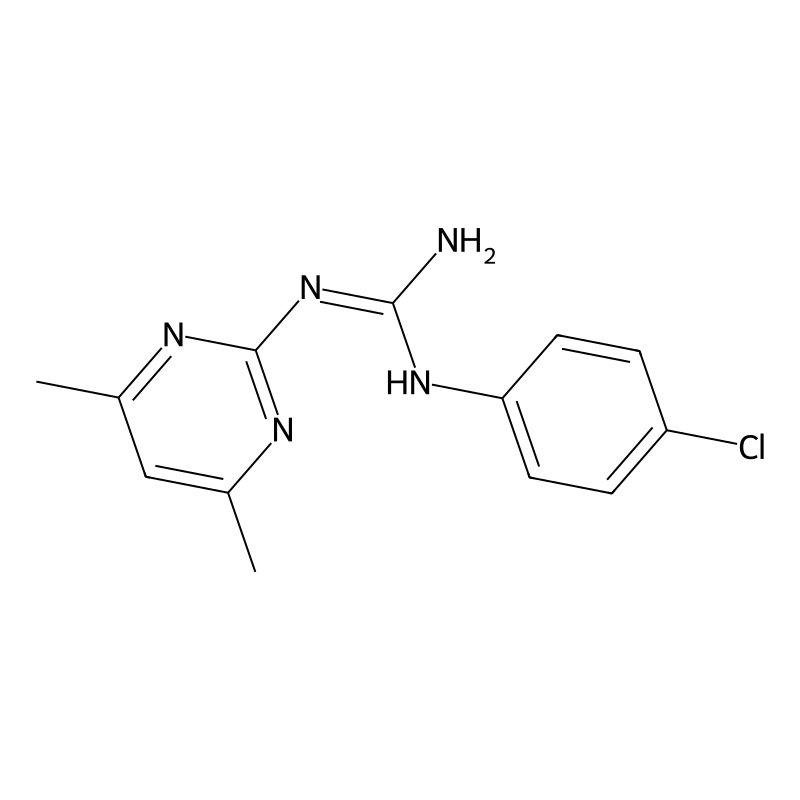

Guanidine, N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)- is a synthetic compound characterized by its guanidine core and specific aromatic substituents. Its molecular formula is C12H12ClN5, with a molecular weight of approximately 277.71 g/mol. The compound features a 4-chlorophenyl group and a 4,6-dimethyl-2-pyrimidinyl moiety, which contribute to its unique chemical properties and potential biological activities. The compound is classified as a therapeutic agent and has been studied for various applications in medicinal chemistry and pharmacology .

- Oxidation: This reaction can be facilitated by agents such as potassium permanganate or hydrogen peroxide, potentially yielding carboxylic acids.

- Reduction: Reagents like sodium borohydride or lithium aluminum hydride can reduce the compound to form alcohols or amines.

- Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

Common Reagents and ConditionsReaction Type Reagents Conditions Oxidation Potassium permanganate Acidic medium Reduction Sodium borohydride Methanol Substitution Amines or thiols Presence of a base

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Sodium borohydride | Methanol |

| Substitution | Amines or thiols | Presence of a base |

Research indicates that Guanidine, N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)- exhibits significant biological activities. It has been explored for its potential as an anti-inflammatory agent and anticancer drug. The mechanism of action may involve the inhibition of specific enzymes or receptors, altering cellular signaling pathways and biological processes . Its interaction with molecular targets suggests promising therapeutic applications in various disease contexts.

The synthesis of Guanidine, N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)- typically involves multiple synthetic steps:

- Formation of an intermediate by reacting 4-chlorobenzyl alcohol with phenylamine to yield 4-(4-chlorobenzyl)oxyphenylamine.

- Subsequent reaction of this intermediate with 4,6-dimethyl-2-pyrimidinylguanidine under optimized conditions to produce the final compound.

Industrial production may involve catalysts and controlled conditions to enhance yield and purity .

Guanidine, N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)- has diverse applications:

- Medicinal Chemistry: Explored for its therapeutic properties in treating inflammatory diseases and cancer.

- Biochemical Research: Used as a biochemical probe to study various biological pathways.

- Material Science: Investigated for its potential in developing new materials due to its unique chemical structure .

Studies on the interactions of Guanidine, N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)- with biological targets reveal its potential as a modulator in enzymatic activity. The binding affinity to specific receptors or enzymes can significantly influence downstream signaling pathways, making it a candidate for further pharmacological exploration .

Several compounds share structural similarities with Guanidine, N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)-. Here are some notable examples:

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| N-(2-Chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine | C14H17N5O | 271.32 |

| N-(3,4-Dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine | C14H17N5O | 271.32 |

| N-(4-Ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine | C14H17N5O2 | 287.32 |

Uniqueness

Guanidine, N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)- is distinguished by its specific combination of a chlorinated phenyl group and a dimethylpyrimidine moiety. This unique structure contributes to its distinct biological activity profile compared to similar compounds that may lack either the chlorinated aromatic system or the pyrimidine component.